2,3,4-Tribromobenzoic acid

Catalog No.
S15257222
CAS No.
36667-05-7
M.F
C7H3Br3O2
M. Wt
358.81 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4-Tribromobenzoic acid

CAS Number

36667-05-7

Product Name

2,3,4-Tribromobenzoic acid

IUPAC Name

2,3,4-tribromobenzoic acid

Molecular Formula

C7H3Br3O2

Molecular Weight

358.81 g/mol

InChI

InChI=1S/C7H3Br3O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H,11,12)

InChI Key

JWHSTVSAXLKNAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Br)Br)Br

2,3,4-Tribromobenzoic acid is an aromatic compound characterized by the presence of three bromine atoms substituted on a benzoic acid structure. Its chemical formula is C7H3Br3O2C_7H_3Br_3O_2, and it is part of the larger class of brominated benzoic acids, which are known for their diverse chemical properties and applications. The tribrominated derivative is notable for its potential use in various fields, including agriculture as a plant growth regulator and in biochemical research due to its unique reactivity and biological activities.

, including:

  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles in substitution reactions, which can modify the compound's properties.
  • Esterification: Reaction with alcohols to form esters, which may enhance solubility or alter biological activity.
  • Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or further modified to produce derivatives with different functionalities.

2,3,4-Tribromobenzoic acid has been studied for its biological activities, particularly in plant biology. It has been shown to act as a plant growth regulator, influencing various physiological processes such as cell division and elongation. Its brominated structure contributes to its effectiveness in modulating growth responses in plants . Additionally, similar compounds have exhibited antioxidant properties and potential antimicrobial activities, suggesting that 2,3,4-tribromobenzoic acid might also possess these attributes.

The synthesis of 2,3,4-tribromobenzoic acid typically involves bromination reactions starting from benzoic acid or its derivatives. Common methods include:

  • Direct Bromination: Utilizing bromine in the presence of a catalyst under controlled conditions to achieve selective substitution at the 2, 3, and 4 positions on the aromatic ring.
  • Bromination of Precursor Compounds: Starting from anthranilic acid or other related compounds under acidic conditions can yield tribrominated products through sequential bromination and diazotization steps .

The primary applications of 2,3,4-tribromobenzoic acid include:

  • Agriculture: Used as a plant growth regulator to enhance crop yields and manage plant growth patterns.
  • Chemical Research: Serves as a reagent in organic synthesis for developing new compounds with potential pharmaceutical applications.
  • Material Science: Investigated for its properties in creating flame retardant materials due to the presence of halogens.

Interaction studies involving 2,3,4-tribromobenzoic acid focus on its biochemical effects on plant systems and potential interactions with other biochemical pathways. Research indicates that this compound may influence hormonal pathways in plants and interact with various enzymes involved in growth regulation . Further studies are necessary to elucidate its mechanisms of action fully.

Several compounds share structural similarities with 2,3,4-tribromobenzoic acid. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaKey Features
2,3-Dibromobenzoic AcidC7H4Br2O2C_7H_4Br_2O_2Fewer bromine substituents; used as an intermediate in synthesis.
2,4-Dibromobenzoic AcidC7H4Br2O2C_7H_4Br_2O_2Different substitution pattern; exhibits distinct biological activity.
2,3,5-Tribromobenzoic AcidC7H4Br3O2C_7H_4Br_3O_2Similar bromination but different positioning; used in similar applications.
Pentabromobenzoic AcidC7H5Br5O2C_7H_5Br_5O_2Highly brominated; known for flame retardant properties but less common in biological applications.

The unique arrangement of bromine atoms on the aromatic ring of 2,3,4-tribromobenzoic acid distinguishes it from these compounds in terms of reactivity and biological effects.

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

357.76627 g/mol

Monoisotopic Mass

355.76832 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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